molecular formula C15H12Cl2N4O5 B12485726 N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

Cat. No.: B12485726
M. Wt: 399.2 g/mol
InChI Key: HHPKZYBTUQDNNT-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of dichlorophenyl, dimethylamino, and dinitrobenzamide groups

Properties

Molecular Formula

C15H12Cl2N4O5

Molecular Weight

399.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12Cl2N4O5/c1-19(2)14-10(6-9(20(23)24)7-13(14)21(25)26)15(22)18-12-5-8(16)3-4-11(12)17/h3-7H,1-2H3,(H,18,22)

InChI Key

HHPKZYBTUQDNNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes nitration, chlorination, and amination reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as automated monitoring and control systems are employed to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield different chlorinated or nitro-substituted benzamides, while reduction can produce amino-substituted derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl and dinitrobenzamide derivatives, such as:

  • N-(2,4-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide
  • N-(2,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

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